molecular formula C7H9N5 B1617793 N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-49-6

N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1617793
CAS No.: 5334-49-6
M. Wt: 163.18 g/mol
InChI Key: KOTSAGHCUMHESG-UHFFFAOYSA-N
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Description

Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound belongs to the comprehensive family of pyrazolopyrimidines, which constitute a privileged class of nitrogen-containing fused heterocyclic compounds. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating it as this compound, which precisely describes the substitution pattern and structural features. The pyrazolo[3,4-d]pyrimidine core represents a bicyclic aromatic system formed by the fusion of a pyrazole ring with a pyrimidine ring, where the [3,4-d] notation indicates the specific fusion pattern between these heterocyclic units. This structural classification places the compound within the broader category of diazines, specifically as a member of the pyrazolopyrimidine isomer family that exhibits distinct electronic properties compared to other heterocyclic systems.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CN1N=CC2=C(NC)N=CN=C21, providing a linear representation of the compound's connectivity. The International Chemical Identifier key KOTSAGHCUMHESG-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications. Chemical databases consistently classify this compound under multiple hierarchical categories, including organoheterocyclic compounds as the superclass, pyrazolopyrimidines as the primary class, and pyrazolo[3,4-d]pyrimidines as the specific subclass.

Chemical Property Value Reference
Molecular Formula C₇H₉N₅
Molecular Weight 163.18 g/mol
Chemical Abstracts Service Number 5334-49-6
MDL Number MFCD05938843
Melting Point 200-201°C

Historical Context of Pyrazolo[3,4-d]Pyrimidine Derivatives

The development of pyrazolo[3,4-d]pyrimidine derivatives traces its origins to the mid-20th century when researchers first recognized the potential of these heterocyclic systems in medicinal chemistry applications. Historical records indicate that the first evaluation of pyrazolopyrimidine compounds for biological activity occurred in 1956, marking the beginning of systematic investigations into this chemical class. These early studies established the foundation for understanding the structure-activity relationships that would guide subsequent synthetic efforts and chemical modifications. The recognition of pyrazolopyrimidines as privileged scaffolds emerged from their structural similarity to naturally occurring purine bases, particularly adenine, which provided a biological rationale for their pharmaceutical relevance.

Throughout the latter half of the twentieth century, synthetic methodologies for pyrazolo[3,4-d]pyrimidine derivatives underwent significant refinement, with chemists developing increasingly sophisticated approaches to access various substitution patterns and functional group arrangements. The evolution of synthetic strategies reflected growing understanding of the electronic properties and reactivity patterns characteristic of these fused heterocyclic systems. Research during this period established fundamental synthetic routes that remain influential in contemporary chemistry, including cyclization reactions involving appropriately substituted pyrazole and pyrimidine precursors. The historical development also encompassed investigations into the physicochemical properties of these compounds, leading to comprehensive characterization of their melting points, solubility profiles, and stability characteristics under various conditions.

The classification of pyrazolopyrimidines into five distinct types based on their isomeric arrangements and substitution patterns emerged as a critical organizational framework that continues to guide research efforts. This systematic classification approach facilitated more targeted investigations into specific structural variants and their corresponding properties. Historical synthetic work established that this compound could be prepared through multiple synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and functional group tolerance.

Role in Heterocyclic Chemistry Research

This compound occupies a central position in contemporary heterocyclic chemistry research due to its unique electronic properties and structural features that enable diverse chemical transformations. The compound serves as a valuable model system for investigating the reactivity patterns of fused nitrogen heterocycles, particularly those containing multiple nitrogen atoms in proximity. Research has demonstrated that the presence of both the dimethylamino functionality and the fused pyrazole-pyrimidine system creates distinctive electronic environments that influence both chemical reactivity and physical properties. These characteristics make the compound particularly valuable for structure-activity relationship studies aimed at understanding how specific structural modifications affect overall molecular behavior.

The compound's significance in heterocyclic chemistry research extends to its role as a synthetic intermediate for accessing more complex molecular architectures. Medicinal chemistry investigations have utilized this compound as a starting point for developing libraries of related compounds through systematic structural modifications. The dimethyl substitution pattern provides specific steric and electronic influences that can be leveraged in designing molecules with targeted properties. Research has shown that the compound exhibits notable stability under standard laboratory conditions while maintaining sufficient reactivity for further chemical elaboration.

Contemporary research applications encompass computational chemistry studies that utilize this compound as a benchmark for validating theoretical models of heterocyclic systems. The well-characterized structure and properties of this compound make it suitable for calibrating quantum mechanical calculations and molecular modeling approaches. Studies have demonstrated that the compound's electronic structure can be accurately predicted using density functional theory methods, providing confidence in computational predictions for related systems. Furthermore, the compound serves as a reference standard in analytical chemistry applications, where its well-defined spectroscopic properties facilitate method development and validation procedures.

Research Application Specific Use Key Characteristics
Synthetic Chemistry Intermediate for complex molecule synthesis High stability, selective reactivity
Computational Studies Benchmark for theoretical models Well-characterized electronic structure
Analytical Chemistry Reference standard Defined spectroscopic properties
Structure-Activity Studies Model compound for relationship investigation Systematic modification potential

Properties

IUPAC Name

N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N5/c1-8-6-5-3-11-12(2)7(5)10-4-9-6/h3-4H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTSAGHCUMHESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60277276
Record name N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-49-6
Record name N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name N,1-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
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Record name N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name N,1-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
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Preparation Methods

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Notes
One-flask Vilsmeier amidination + heterocyclization 5-Aminopyrazoles, PBr3, DMF, hexamethyldisilazane, reflux 78–91 High yield, operational simplicity, green chemistry Broad substrate scope, optimized conditions
Nucleophilic substitution on 4-chloro derivative 4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine + methylamine Not specified Selective substitution, useful intermediate Enables further functionalization
Industrial process (patent) Not fully detailed, focuses on amino-substituted derivatives High Scalable, cost-effective Applicable to related pyrazolo[3,4-d]pyrimidines

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Methylamine in THF at 10–15°C.

    Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction could involve sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major product formed from the nucleophilic substitution reaction is this compound itself . Other potential products from oxidation or reduction reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Activity

A study synthesized several derivatives and tested their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Among these, compound 12b demonstrated significant efficacy with IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. Notably, compound 12b also showed remarkable activity against mutant EGFR (T790M) with an IC50 value of 0.236 µM, highlighting its potential as a therapeutic agent for resistant cancer forms .

CompoundCell LineIC50 Value (µM)Target
12bA5498.21EGFR
12bHCT-11619.56EGFR
12bT790M0.236Mutant EGFR

Broad Spectrum Activity

The pyrazolo[3,4-d]pyrimidine scaffold has shown promising antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Recent studies have indicated that derivatives of this compound can inhibit bacterial proliferation effectively .

Specific Studies

In a comprehensive evaluation of a library of pyrazolo[3,4-d]pyrimidines, several compounds were found to inhibit the activity of bacterial DNA polymerase III in Staphylococcus aureus, demonstrating their potential as antibacterial agents . This class of compounds may serve as a basis for developing new antibiotics due to their unique mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine ring can enhance selectivity and potency against specific biological targets.

Key Modifications

Research has shown that substituents on the pyrimidine ring significantly influence biological activity:

  • Substituted Phenyl Groups : Enhance hydrophobic interactions within the ATP-binding site.
  • Aliphatic Structures : Affect the binding affinity and specificity towards kinases.

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For example, similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS RN : 5334-49-6
  • Molecular Formula : C₇H₉N₅
  • Molecular Weight : 163.18 g/mol
  • Melting Point : 200–201°C .

Structural Features: The compound consists of a pyrazolo[3,4-d]pyrimidine core with methyl groups at the 1-position (N1) and the exocyclic 4-amino group (N4). Its planar heterocyclic structure enables interactions with biological targets, particularly kinases and enzymes, via hydrogen bonding and hydrophobic contacts .

Pharmacological and Toxicological Profiles

Kinase Inhibition :
  • The parent compound’s methyl groups limit steric hindrance, allowing selective binding to kinase hinge regions. In contrast, OSI-027 and OXA-01 (R40) exhibit enhanced mTOR selectivity due to bulky tert-butyl and optimized side chains .
  • NA-PP1 and NM-PP1 (naphthylmethyl substituents) show specificity for calcium-dependent kinases in Plasmodium, highlighting how aromatic groups direct target engagement .
Antiviral Activity :
  • The N-benzyl-1-methyl analog demonstrated nanomolar affinity for SARS-CoV-2 Mpro but showed mutagenicity in preclinical models, necessitating structural refinements for safety .
Anticancer Activity :
  • Compound 36 (para-dimethoxy groups) and Compound 37 (para-dimethylamino) achieved IC₅₀ values of ~10 nM against breast cancer cells, outperforming the parent compound due to enhanced hydrophobic interactions .
Toxicity :
  • Acute toxicity studies on 3a (LD₅₀: 1332.2 mg/kg) and 4c (LD₅₀: 1593.5 mg/kg) suggest that aryl substituents improve safety profiles compared to smaller alkyl groups .

Biological Activity

N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other therapeutic potentials.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H7_7N5_5
  • Average Molecular Weight : 135.13 g/mol
  • CAS Registry Number : Not available

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs), particularly in cancer therapy.

Case Study: EGFR Inhibition

A study synthesized various derivatives of 1H-pyrazolo[3,4-d]pyrimidine and evaluated their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably:

  • Compound 12b exhibited significant anti-proliferative effects with IC50_{50} values of 8.21 µM against A549 and 19.56 µM against HCT-116.
  • It also demonstrated potent inhibition against wild-type EGFR (IC50_{50} = 0.016 µM) and mutant EGFR (T790M) (IC50_{50} = 0.236 µM).
  • The compound induced apoptosis and arrested the cell cycle at S and G2/M phases, indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated.

Case Study: Antibacterial Evaluation

A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. Key findings include:

  • Compounds showed promising activity against bacterial proliferation.
  • The study indicated that these derivatives could serve as dual-action agents targeting both human protein kinases and bacterial infections, particularly beneficial for cancer patients susceptible to infections .

Other Biological Activities

Beyond anticancer and antibacterial effects, pyrazolo[3,4-d]pyrimidine derivatives have exhibited various other biological activities:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation.
  • Antifungal : Certain compounds have demonstrated antifungal properties.

These diverse activities suggest that this compound could be a versatile scaffold for further drug development .

Q & A

(Basic) What synthetic strategies are recommended for preparing N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?

Synthesis typically involves alkylation or substitution reactions at the pyrazolo[3,4-d]pyrimidine core. For example:

  • Alkylation : Reacting precursor amines (e.g., 4-aminopyrazolopyrimidine) with methylating agents (e.g., methyl iodide) in polar aprotic solvents like acetonitrile or dichloromethane. Purification via recrystallization (e.g., from acetonitrile) ensures high yields .
  • Regioselectivity : Aza-Wittig cyclization and Dimroth-type rearrangement methods can control substituent positions, confirmed by X-ray crystallography .
    Key validation : Use IR spectroscopy for functional groups (e.g., NH stretching at ~3300 cm⁻¹) and 1H^1 \text{H}/13C^{13} \text{C} NMR for methyl group assignments .

(Advanced) How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

Discrepancies often arise from structural variations (e.g., substituent identity) and assay conditions. Methodological considerations include:

  • Substituent Effects : Compare activities of N,N,1-trimethyl derivatives (antitumor ) vs. tert-butyl analogs (kinase inhibition ).
  • Assay Conditions : Validate target specificity using orthogonal assays (e.g., radioligand binding for kinase inhibition vs. cell viability assays for cytotoxicity) .
  • Structural Analysis : Co-crystallization with target proteins (e.g., kinases) clarifies binding modes and off-target risks .

(Basic) What spectroscopic and analytical techniques are critical for characterizing N,1-dimethyl derivatives?

  • IR Spectroscopy : Identifies NH/amine groups (e.g., peaks at 3463–3304 cm⁻¹) and methyl vibrations .
  • NMR : 1H^1 \text{H} NMR distinguishes methyl groups (δ ~2.5–3.5 ppm) and aromatic protons; 13C^{13} \text{C} NMR confirms quaternary carbons .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 135.13 for the base compound ).
  • Elemental Analysis : Ensures purity (e.g., C, H, N % within ±0.3% of theoretical values ).

(Advanced) How should researchers design experiments to study structure-activity relationships (SAR) of N-methyl substitutions?

  • Systematic Substitution : Synthesize analogs with varied N-alkyl groups (e.g., methyl, isopropyl) and test against kinase panels (e.g., Src, PDGFR) .
  • Molecular Modeling : Use docking simulations to predict interactions with ATP-binding pockets (e.g., hydrophobic interactions with tert-butyl groups ).
  • Data Triangulation : Cross-reference biological activity with physicochemical properties (e.g., logP, solubility) to identify optimal substituents .

(Basic) What storage conditions are optimal for maintaining the stability of this compound?

  • Temperature : Store at room temperature in inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Light Sensitivity : Protect from light using amber glassware or opaque containers .
  • Solubility Considerations : Pre-dissolve in DMSO (≤10 mM) for biological assays to avoid precipitation .

(Advanced) What strategies mitigate off-target effects in kinase inhibition studies involving pyrazolo[3,4-d]pyrimidines?

  • Bumped Kinase Analogs : Introduce bulky substituents (e.g., naphthyl or cyclopentyl) to selectively inhibit engineered kinases .
  • Selectivity Profiling : Screen against broad kinase panels (e.g., >100 kinases) to identify cross-reactivity .
  • Negative Controls : Use inactive analogs (e.g., 3-iodo derivatives) to distinguish target-specific effects .

(Basic) How can researchers confirm regioselectivity during pyrazolo[3,4-d]pyrimidine synthesis?

  • X-ray Crystallography : Definitive structural confirmation (e.g., crystal structures resolved via SHELXL refinement ).
  • NOE Experiments : Nuclear Overhauser effects in NMR differentiate between positional isomers .
  • Chromatography : HPLC or TLC monitors reaction progress and purity of regioisomers .

(Advanced) How should solubility challenges in biological assays be addressed for hydrophobic derivatives?

  • Co-Solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
  • Prodrug Strategies : Synthesize phosphate or acetate prodrugs for improved aqueous solubility .
  • Dynamic Light Scattering (DLS) : Confirm compound dispersion in assay buffers to avoid aggregation artifacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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